Comparative Culture Conversion Rates in MDR- and XDR-TB: Bedaquiline vs. Standard of Care
In a placebo-controlled Phase IIb trial (TMC207-C208), the addition of bedaquiline to a background regimen for 24 weeks significantly improved the time to sputum culture conversion. At week 24, the culture conversion rate was 79% (21/23) in the bedaquiline group compared to 58% (14/24) in the placebo group, a difference of 21 percentage points [1]. A subsequent confirmatory Phase II trial (TMC207-C209) reported a culture conversion rate of 72.2% at 120 weeks for the overall efficacy population (n=205), with rates of 73.1%, 70.5%, and 62.2% in MDR-TB, pre-XDR-TB, and XDR-TB patient subgroups, respectively [2].
| Evidence Dimension | Sputum culture conversion rate at week 24 |
|---|---|
| Target Compound Data | 79% (21/23 patients) for bedaquiline + background regimen |
| Comparator Or Baseline | 58% (14/24 patients) for placebo + background regimen |
| Quantified Difference | 21 percentage point absolute increase |
| Conditions | Phase IIb, randomized, placebo-controlled trial (TMC207-C208) in patients with newly diagnosed MDR-TB. Treatment duration: 24 weeks. |
Why This Matters
This head-to-head data from a pivotal trial demonstrates a quantifiable, clinically meaningful improvement in culture conversion—the gold standard for predicting durable cure—justifying the inclusion of bedaquiline in treatment regimens over placebo-based standard of care.
- [1] Diacon AH, Pym A, Grobusch MP, de los Rios JM, Gotuzzo E, Vasilyeva I, et al. Multidrug-resistant tuberculosis and culture conversion with bedaquiline. New England Journal of Medicine. 2014 Aug 21;371(8):723-32. View Source
- [2] Pym AS, Diacon AH, Tang SJ, Conradie F, Danilovits M, Chuchottaworn C, et al. Bedaquiline in the treatment of multidrug- and extensively drug-resistant tuberculosis. European Respiratory Journal. 2016 Feb 1;47(2):564-74. View Source
